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Compound of Interest

5-Chloropyrazolo[1,5-aJpyrimidin-
7(1H)-one

Cat. No.: B2940125

Compound Name:

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one belongs to the pyrazolo[1,5-a]pyrimidine class
of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal
chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide
range of biological targets, making it a fertile ground for the development of novel therapeutics.
[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological
activities, including roles as kinase inhibitors for cancer treatment, antitubercular agents, and
anti-inflammatory compounds.[1][3][4][5] This guide provides a detailed technical overview of 5-
Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, focusing on its synthesis, chemical properties,
and significant applications in drug discovery for researchers, scientists, and drug development
professionals.

Core Synthesis: The Cyclocondensation Approach

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidin-
7(4H)-one core is the cyclocondensation reaction between a 5-aminopyrazole and a [3-
ketoester.[3][6] This method is efficient and highly modular, allowing for the introduction of
diverse substituents on the final scaffold by simply varying the starting materials.

Causality in Synthesis Design

The choice of this synthetic route is underpinned by fundamental principles of heterocyclic
chemistry. The 5-aminopyrazole acts as a bidentate nucleophile. The reaction is initiated by the
nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the 3-
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ketoester. This is followed by an intramolecular cyclization via the nucleophilic endocyclic
nitrogen of the pyrazole ring, and subsequent dehydration to yield the fused aromatic
pyrazolo[1,5-a]pyrimidin-7(4H)-one system. The reaction is typically conducted under reflux in a
suitable solvent like acetic acid or toluene to provide the necessary energy to overcome the
activation barrier for the cyclization and dehydration steps.[3]

To synthesize the target compound, 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one, the logical
precursors would be a 3-amino-1H-pyrazole and a -ketoester containing a chlorine atom at
the appropriate position, such as ethyl 4-chloro-3-oxobutanoate.

Reactants Conditions
3-Amino-1H-pyrazole Ethyl 4-chloro-3-oxobutanoate Acetic Acid or Toluene Reflux (Heat)
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Caption: Synthetic workflow for 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one.

Experimental Protocol (Representative)

The following is a representative protocol based on the general synthesis of pyrazolo[1,5-
a]pyrimidin-7(4H)-ones.[3]
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e Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0
equivalent of 3-amino-1H-pyrazole in glacial acetic acid.

» Addition: To this solution, add 1.0 equivalent of ethyl 4-chloro-3-oxobutanoate.

e Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and
maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography
(TLC).

o Work-up: After completion, allow the mixture to cool to room temperature. A precipitate
should form.

« Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold diethyl
ether to remove residual acetic acid and unreacted starting materials.

 Purification: If necessary, the crude product can be further purified by recrystallization from a
suitable solvent such as ethanol to yield the final, pure 5-Chloropyrazolo[1,5-a]pyrimidin-
7(1H)-one.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this specific compound are not extensively detailed
in publicly available literature; however, key identifiers and expected analytical data are
summarized below.
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Property Value Source
CAS Number 99898-84-7 [7]
Molecular Formula CeHaCIN3O [7]
Molecular Weight 169.57 g/mol [8]
Appearance Elejcted to be a powder or NIA

soli

_ _ Not reported in available
Melting Point N/A
sources

- . Not reported in available
Boiling Point N/A
sources

N Not reported in available
Solubility N/A
sources

1H NMR, 3C NMR, IR, MS
Spectroscopic Data data are available through [9]

specialized databases.

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a validated starting point for the
development of potent therapeutic agents, particularly in oncology and infectious diseases.

Antitubercular Activity

High-throughput screening campaigns have repeatedly identified the pyrazolo[1,5-a]pyrimidin-
7(4H)-one core as a promising lead for new antitubercular drugs.[3][6][10] Extensive structure-
activity relationship (SAR) studies have been conducted on this scaffold to optimize its activity
against Mycobacterium tuberculosis (Mtb).[6][11]

A key insight into the scaffold's antitubercular properties comes from the study of resistance
mechanisms.[6][12] Mtb strains resistant to certain pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs
were found to have mutations in the gene rv1751.[11] This gene encodes a flavin adenine
dinucleotide (FAD)-dependent hydroxylase. The wild-type enzyme is believed to metabolize the
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compound, leading to its inactivation. The proposed mechanism is that the hydroxylase
promotes compound catabolism through hydroxylation, effectively detoxifying the drug.[6][12]
This finding is crucial for future drug development, as it identifies a potential liability of the
scaffold and suggests that modifications could be made to block this metabolic pathway,
thereby enhancing potency and overcoming resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pp.bme.hu/ch/article/download/23688/22464/201882
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887755/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07556k
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07556k
https://www.eurjchem.com/index.php/eurjchem/article/view/319
https://www.eurjchem.com/index.php/eurjchem/article/view/319
https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00851
https://www.americanelements.com/99898-84-7-5-chloropyrazolo-1-5-a-pyrimidin-7-1h-one
https://www.chemsrc.com/en/cas/99898-84-7_66156.html
https://www.chemicalbook.com/SpectrumEN_99898-84-7_HNMR.htm
https://www.chemicalbook.com/SpectrumEN_99898-84-7_HNMR.htm
https://pubs.acs.org/doi/abs/10.1021/acsinfecdis.0c00851
https://discovery.dundee.ac.uk/en/publications/structure-activity-relationships-of-pyrazolo15-iaipyrimidin-74ihi/
https://www.researchgate.net/publication/348331677_Structure-Activity_Relationships_of_Pyrazolo15-_a_pyrimidin-74_H_-ones_as_Antitubercular_Agents
https://www.benchchem.com/product/b2940125#5-chloropyrazolo-1-5-a-pyrimidin-7-1h-one-cas-number
https://www.benchchem.com/product/b2940125#5-chloropyrazolo-1-5-a-pyrimidin-7-1h-one-cas-number
https://www.benchchem.com/product/b2940125#5-chloropyrazolo-1-5-a-pyrimidin-7-1h-one-cas-number
https://www.benchchem.com/product/b2940125#5-chloropyrazolo-1-5-a-pyrimidin-7-1h-one-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2940125?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2940125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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